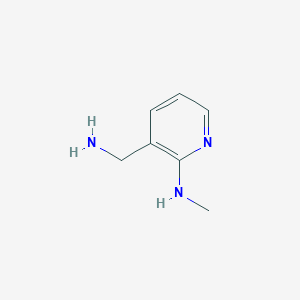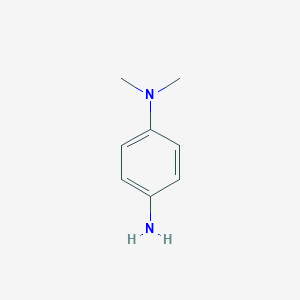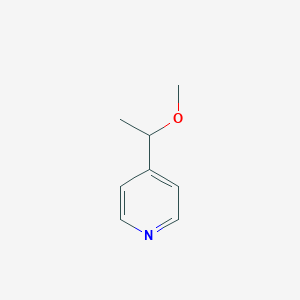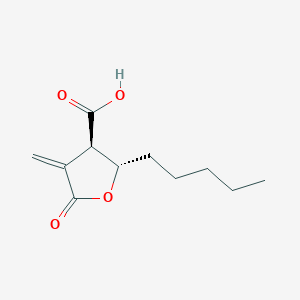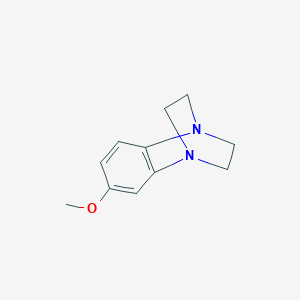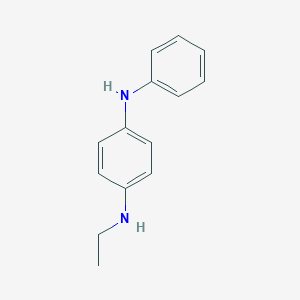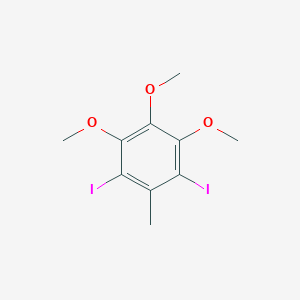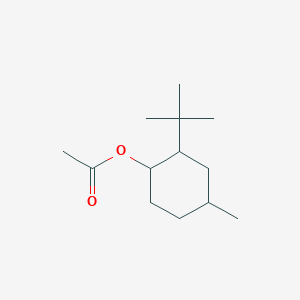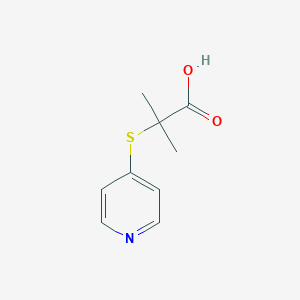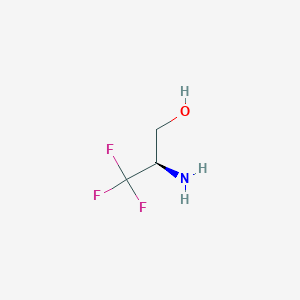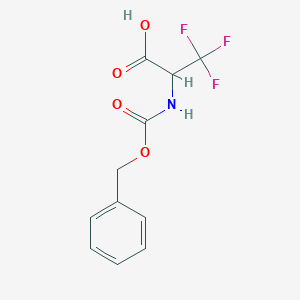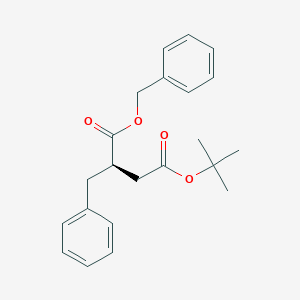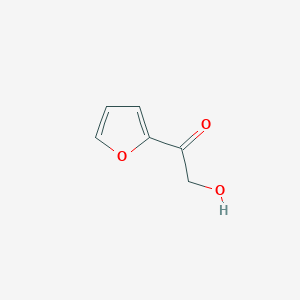
5-Phenyloxazole-2-carbaldehyde
描述
Synthesis Analysis
The synthesis of 5-Phenyloxazole-2-carbaldehyde and its derivatives often involves intramolecular cyclization reactions, showcasing the compound's versatility in organic synthesis. One method for direct synthesis involves intramolecular reaction of propargylamides treated with Pd(II) salts, presenting a valuable pathway alternative to traditional formylation on oxazole rings, which may suffer from regioselectivity and yield issues (Beccalli et al., 2008).
Molecular Structure Analysis
Structural analyses of 5-Phenyloxazole-2-carbaldehyde derivatives, such as 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, reveal minimal dihedral angles between the triazolyl ring and the attached aryl rings, indicating relatively flat molecular structures conducive to α-glycosidase inhibition (Gonzaga et al., 2016). These structural features play a crucial role in the compound's reactivity and functional properties.
Chemical Reactions and Properties
5-Phenyloxazole-2-carbaldehyde engages in a variety of chemical reactions, demonstrating its reactivity and functional adaptability. The compound participates in reactions such as nucleophilic ring-opening followed by cyclization, providing a route for synthesizing 2-phenyl-4,5-functionalized oxazoles. This process highlights the compound's utility as a versatile template in organic synthesis (Misra & Ila, 2010).
Physical Properties Analysis
Physical properties of 5-Phenyloxazole-2-carbaldehyde derivatives, including their crystal structures and intermolecular interactions, have been documented. Studies reveal that these compounds exhibit stable configurations with distinct intramolecular hydrogen bonds and π-π stacking, contributing to their solid-state behaviors and potential applications in materials science (Chen, 2016).
Chemical Properties Analysis
The chemical properties of 5-Phenyloxazole-2-carbaldehyde derivatives encompass a broad range of reactivities and applications. For instance, the preparation and structural investigation of N,N-disubstituted 2-aminothiazoles from 5-carbaldehydes have explored the synthetic versatility and potential pharmaceutical applications of these compounds (Gillon et al., 1983).
科学研究应用
Antimicrobial and Analgesic Activities : Derivatives of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde, a compound structurally related to 5-Phenyloxazole-2-carbaldehyde, have shown pronounced antimicrobial and analgesic activities. Specifically, compound 6b demonstrated high receptor affinity (Jayanna et al., 2013).
Anticancer Activity : Synthesized molecules, including derivatives of 5-Phenyloxazole-2-carbaldehyde, have shown potential anticancer activity against various cancer cell lines. Notably, compounds 5a and 5h exhibited good potential against CNS, Melanoma, and Breast cancer (Dhuda et al., 2021).
Synthesis Methods : A novel one-pot five-component domino process efficiently synthesized tetrahydro-pyrrolo[3,4-b]pyridine-5-one, indicating a valuable method for diversity-oriented synthesis (Liu et al., 2015).
Structural Analysis and Stability : Studies on N-unsubstituted 1,2,4-triazole-3-carbaldehydes with 5-aryl substituents, related to 5-Phenyloxazole-2-carbaldehyde, revealed insights into their stability and structural properties (Browne, 1971).
Chemical Transformations : Research on 5-chloro-1,2,3-thiadiazole-4-carbaldehyde, a compound analogous to 5-Phenyloxazole-2-carbaldehyde, showed its reactivity with amines, hydrazines, and hydroxylamine, leading to the production of various derivatives (L'abbé et al., 1991).
Synthetic Routes and Applications : A general methodology was developed for the preparation of 2,5-disubstituted-1,3-oxazoles, providing a route for synthesizing various derivatives (Williams & Fu, 2010).
安全和危害
属性
IUPAC Name |
5-phenyl-1,3-oxazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRAYWVAZQGENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537955 | |
| Record name | 5-Phenyl-1,3-oxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyloxazole-2-carbaldehyde | |
CAS RN |
96829-89-9 | |
| Record name | 5-Phenyl-1,3-oxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

